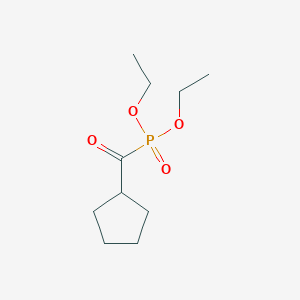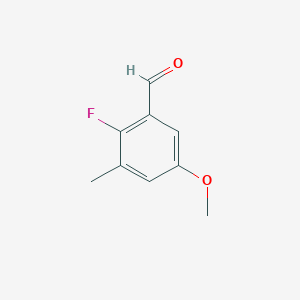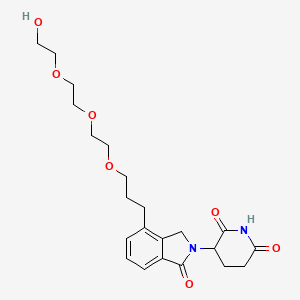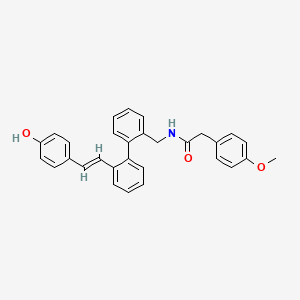![molecular formula C12H17N5O3 B14760152 tert-butyl 2-amino-2-(1-methyl-4-oxo-5H-pyrazolo[3,4-d]pyrimidin-6-yl)acetate](/img/structure/B14760152.png)
tert-butyl 2-amino-2-(1-methyl-4-oxo-5H-pyrazolo[3,4-d]pyrimidin-6-yl)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(Boc-aminomethyl)-1-methyl-4,5-dihydro-4-oxo-1H-pyrazolo[3,4-d]pyrimidine is a heterocyclic compound that features a pyrazolo[3,4-d]pyrimidine core. This compound is of interest due to its potential applications in medicinal chemistry and organic synthesis. The presence of the Boc (tert-butoxycarbonyl) protecting group on the aminomethyl moiety makes it a versatile intermediate for further chemical modifications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Boc-aminomethyl)-1-methyl-4,5-dihydro-4-oxo-1H-pyrazolo[3,4-d]pyrimidine typically involves multi-step organic reactions. One common route starts with the preparation of the pyrazolo[3,4-d]pyrimidine core, followed by the introduction of the Boc-aminomethyl group. The reaction conditions often involve the use of organic solvents, catalysts, and protective groups to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that optimize reaction conditions for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to produce the compound in bulk quantities.
Analyse Des Réactions Chimiques
Types of Reactions
6-(Boc-aminomethyl)-1-methyl-4,5-dihydro-4-oxo-1H-pyrazolo[3,4-d]pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The Boc-aminomethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, alcohols). Reaction conditions typically involve controlled temperatures, pH, and the use of catalysts to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a variety of functional groups, leading to a diverse array of compounds.
Applications De Recherche Scientifique
6-(Boc-aminomethyl)-1-methyl-4,5-dihydro-4-oxo-1H-pyrazolo[3,4-d]pyrimidine has several scientific research applications, including:
Chemistry: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: The compound can be used in the study of enzyme inhibitors and receptor ligands.
Industry: Used in the production of fine chemicals and as a building block for various industrial processes.
Mécanisme D'action
The mechanism of action of 6-(Boc-aminomethyl)-1-methyl-4,5-dihydro-4-oxo-1H-pyrazolo[3,4-d]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The Boc-aminomethyl group can be deprotected under physiological conditions, allowing the compound to bind to its target and exert its biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other pyrazolo[3,4-d]pyrimidine derivatives with different substituents on the core structure. Examples include:
- 6-(Aminomethyl)-1-methyl-4,5-dihydro-4-oxo-1H-pyrazolo[3,4-d]pyrimidine
- 6-(Boc-aminomethyl)-1-ethyl-4,5-dihydro-4-oxo-1H-pyrazolo[3,4-d]pyrimidine
Uniqueness
The uniqueness of 6-(Boc-aminomethyl)-1-methyl-4,5-dihydro-4-oxo-1H-pyrazolo[3,4-d]pyrimidine lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the Boc protecting group allows for selective deprotection and functionalization, making it a valuable intermediate in synthetic chemistry.
Propriétés
Formule moléculaire |
C12H17N5O3 |
|---|---|
Poids moléculaire |
279.30 g/mol |
Nom IUPAC |
tert-butyl 2-amino-2-(1-methyl-4-oxo-5H-pyrazolo[3,4-d]pyrimidin-6-yl)acetate |
InChI |
InChI=1S/C12H17N5O3/c1-12(2,3)20-11(19)7(13)8-15-9-6(10(18)16-8)5-14-17(9)4/h5,7H,13H2,1-4H3,(H,15,16,18) |
Clé InChI |
ABNLQIRGAJPTBX-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)C(C1=NC2=C(C=NN2C)C(=O)N1)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




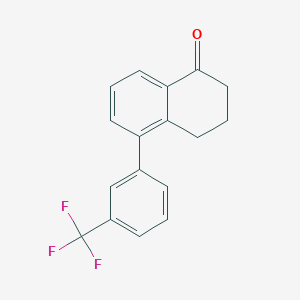
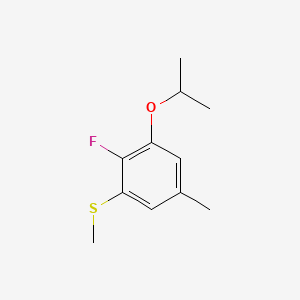
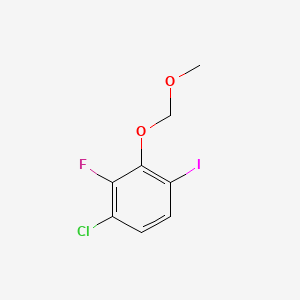

![(2S)-2-[[4-[(2-amino-4-oxo-8H-pteridin-6-yl)methylamino]benzoyl]amino]-5-[[1-[5-[(3R,5S)-1-[(2S)-2-[11-[3-[[3,4-difluoro-2-(2-fluoro-4-iodoanilino)benzoyl]amino]oxypropylamino]undecanoylamino]-3,3-dimethylbutanoyl]-5-[[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]carbamoyl]pyrrolidin-3-yl]oxy-5-oxopentyl]triazol-4-yl]methylamino]-5-oxopentanoic acid](/img/structure/B14760140.png)



